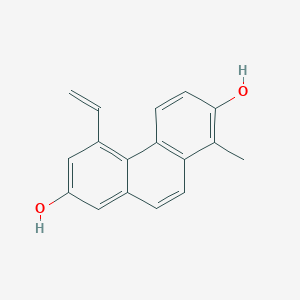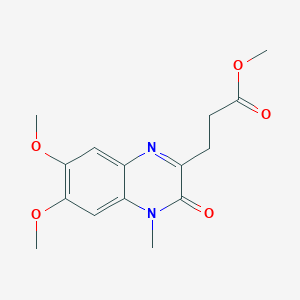
デヒドロエフソール
説明
脱水エフソルは、薬草であるフトイ (Juncus effusus) から単離されたフェナントレン化合物です . 脱水エフソルは、抗菌作用、抗不安作用、鎮静作用、鎮痙作用、細胞保護作用、抗増殖作用など、多様な生物活性を持つことから、注目を集めています .
2. 製法
合成経路と反応条件: 脱水エフソルは、フェナントレン誘導体を用いた様々な有機反応によって合成することができます。 合成経路は、通常、フェナントレンコアの形成、続いて所望の構造を得るための特定の官能基修飾を含みます .
工業生産方法: 脱水エフソルの工業生産は、主にフトイからの抽出に依存しています。 抽出プロセスは、溶媒抽出、続いてクロマトグラフィーなどの精製技術を用いて、脱水エフソルを純粋な形で分離します .
反応の種類:
酸化: 脱水エフソルは酸化反応を起こすことができ、キノンやその他の酸化誘導体を生成します。
還元: 還元反応は脱水エフソルを還元型に変換し、その生物活性を変化させることができます。
置換: 脱水エフソルは置換反応に関与することができ、フェナントレンコアの官能基が他の基に置換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応は、ハロゲン、酸、塩基などの試薬を制御された条件下で使用することがよくあります。
生成される主な生成物: これらの反応から生成される主な生成物には、様々な酸化、還元、置換されたフェナントレン誘導体が含まれ、それぞれ異なる生物活性を持っています .
4. 科学研究における用途
化学: フェナントレン誘導体とその反応性を研究するためのモデル化合物として役立ちます。
生物学: 脱水エフソルは、生物学的経路を調節する可能性を示しており、生物学研究において貴重なツールとなっています。
医学: アミロイドβ誘発性の認知機能低下を救済することにより、アルツハイマー病などの神経変性疾患の治療における可能性を示しています
科学的研究の応用
Chemistry: It serves as a model compound for studying phenanthrene derivatives and their reactivity.
Biology: Dehydroeffusol has shown promise in modulating biological pathways, making it a valuable tool for biological research.
Medicine: It has demonstrated potential in treating neurodegenerative diseases such as Alzheimer’s disease by rescuing amyloid β-induced cognitive decline
作用機序
脱水エフソルは、複数の分子標的と経路を通じてその効果を発揮します:
抗癌活性: 脱水エフソルは、癌細胞に小胞体ストレスと中等度のアポトーシスを誘導し、腫瘍の増殖を抑制します.
神経保護: 脱水エフソルは、細胞内亜鉛毒性を軽減し、メタロチオネイン合成を増加させることにより、アミロイドβによる神経変性を保護します.
Wnt/β-カテニン経路: 脱水エフソルは、Wnt/β-カテニン経路の活性化を阻害し、非小細胞肺癌細胞における低酸素誘発性の上皮間葉転換を予防します.
6. 類似化合物の比較
脱水エフソルは、多様な生物活性と低毒性を持つため、フェナントレン化合物の中でもユニークです。 類似化合物には以下のようなものがあります:
フトイソル: フトイから単離された、脱水エフソルと同様の生物活性を持つ別のフェナントレン.
フェナントレン: 脱水エフソルの母体化合物で、様々な誘導体の構造基盤となっています。
フェナントレングルコシド: グルコース部分を有するフェナントレン誘導体で、独特の生物学的特性を示します.
脱水エフソルは、その特定の官能基とユニークな生物活性によって、科学研究と潜在的な治療用途において価値のある化合物となっています。
生化学分析
Biochemical Properties
Dehydroeffusol interacts with various biomolecules in the cell, influencing biochemical reactions. It has been found to inhibit the Wnt/β-catenin pathway, a crucial signaling pathway involved in cell growth and differentiation .
Cellular Effects
Dehydroeffusol has significant effects on various types of cells, particularly cancer cells. It inhibits the growth and tumorigenicity of gastric cancer cells by selectively inducing tumor-suppressive endoplasmic reticulum stress and moderate apoptosis . It also suppresses the expression of vasculogenic mimicry key gene VE-cadherin .
Molecular Mechanism
At the molecular level, Dehydroeffusol exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the activation of the Wnt/β-catenin pathway, leading to decreased expression of genes involved in cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydroeffusol change over time. It has been found to inhibit cell viability in a dose- and time-dependent manner .
準備方法
Synthetic Routes and Reaction Conditions: Dehydroeffusol can be synthesized through various organic reactions involving phenanthrene derivatives. The synthetic route typically involves the formation of the phenanthrene core followed by specific functional group modifications to achieve the desired structure .
Industrial Production Methods: Industrial production of dehydroeffusol primarily relies on extraction from Juncus effusus. The extraction process involves solvent extraction followed by purification techniques such as chromatography to isolate dehydroeffusol in its pure form .
Types of Reactions:
Oxidation: Dehydroeffusol can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert dehydroeffusol into its reduced forms, altering its biological activity.
Substitution: Dehydroeffusol can participate in substitution reactions, where functional groups on the phenanthrene core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted phenanthrene derivatives, each with distinct biological activities .
類似化合物との比較
Dehydroeffusol is unique among phenanthrene compounds due to its diverse biological activities and low toxicity. Similar compounds include:
Juncusol: Another phenanthrene isolated from Juncus effusus with similar biological activities.
Phenanthrene: The parent compound of dehydroeffusol, serving as a structural basis for various derivatives.
Phenanthrene Glucosides: Phenanthrene derivatives with glucose moieties, exhibiting distinct biological properties.
Dehydroeffusol stands out due to its specific functional groups and unique biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
5-ethenyl-1-methylphenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSPKCPIRDPBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415709 | |
| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137319-34-7 | |
| Record name | 5-Ethenyl-1-methyl-2,7-phenanthrenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137319-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















